N-(2,5-Difluorophenyl)-2-methyloxolan-3-amine
Description
N-(2,5-Difluorophenyl)-2-methyloxolan-3-amine is a fluorinated organic compound characterized by a 2,5-difluorophenyl group attached to a substituted oxolane (tetrahydrofuran) ring via an amine linkage. The methyl group at the 2-position of the oxolan ring and the fluorine atoms on the phenyl moiety contribute to its unique electronic and steric properties. For instance, (S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide, a TRK (tropomyosin receptor kinase) inhibitor, shares the 2,5-difluorophenyl motif and demonstrates therapeutic relevance in cancer treatment .
Synthesis pathways for such compounds often involve multi-step reactions, including reductions (e.g., nitro to amine groups) and carbamate formations, as outlined in patent literature . The presence of fluorine atoms likely enhances metabolic stability and binding affinity, common features in drug design.
Properties
Molecular Formula |
C11H13F2NO |
|---|---|
Molecular Weight |
213.22 g/mol |
IUPAC Name |
N-(2,5-difluorophenyl)-2-methyloxolan-3-amine |
InChI |
InChI=1S/C11H13F2NO/c1-7-10(4-5-15-7)14-11-6-8(12)2-3-9(11)13/h2-3,6-7,10,14H,4-5H2,1H3 |
InChI Key |
UPIOWQKAPBUIKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCO1)NC2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Difluorophenyl)-2-methyloxolan-3-amine typically involves the reaction of 2,5-difluoroaniline with an appropriate oxirane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the opening of the oxirane ring and subsequent formation of the desired amine product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(2,5-Difluorophenyl)-2-methyloxolan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted phenyl derivatives .
Scientific Research Applications
N-(2,5-Difluorophenyl)-2-methyloxolan-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of N-(2,5-Difluorophenyl)-2-methyloxolan-3-amine involves its interaction with specific molecular targets. The difluorophenyl group can interact with various enzymes and receptors, modulating their activity. The oxolanamine moiety may also play a role in the compound’s overall biological activity by influencing its binding affinity and selectivity .
Comparison with Similar Compounds
Pharmaceutical Analogs
Key Findings :
- Both compounds feature the 2,5-difluorophenyl group, which improves lipophilicity and target binding.
- The oxolan/pyrrolidine rings in these structures provide conformational rigidity, critical for enzyme inhibition.
- The TRK inhibitor’s pyrazolopyrimidine core enables π-π stacking interactions in kinase domains, whereas the methyloxolan group in the target compound may influence solubility .
Agrochemical Compounds
Key Findings :
- Unlike flumetsulam and oxadixyl, this compound lacks sulfonamide or acetamide groups, suggesting divergent mechanisms of action.
- The 2,5-difluoro substitution (vs. 2,6 in flumetsulam) may reduce herbicidal activity but enhance selectivity for mammalian targets.
- Agrochemicals prioritize cost-effective synthesis, whereas pharmaceutical analogs like the TRK inhibitor involve complex stereochemistry .
Reagent-Grade Compounds
Key Findings :
- Reagents such as 3-methoxyphenethylamine share aromatic amine motifs with the target compound but lack fluorination, limiting their bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
